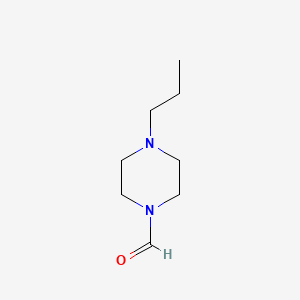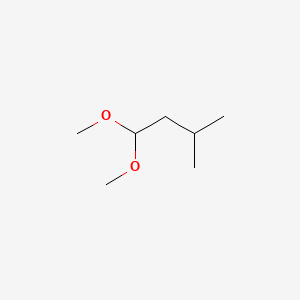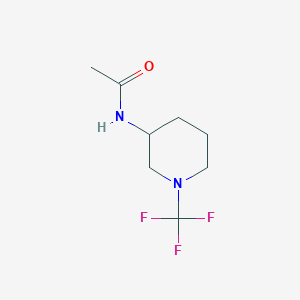
N-(1-(trifluoromethyl)piperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(trifluoromethyl)piperidin-3-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development . The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(trifluoromethyl)piperidin-3-yl)acetamide typically involves the reaction of 1-(trifluoromethyl)piperidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(trifluoromethyl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(1-(trifluoromethyl)piperidin-3-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-(1-(trifluoromethyl)piperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-(trifluoromethyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(trifluoromethyl)piperidin-4-yl)acetamide
- N-(1-(trifluoromethyl)piperidin-2-yl)acetamide
- N-(1-(trifluoromethyl)piperidin-3-yl)propionamide
Uniqueness
N-(1-(trifluoromethyl)piperidin-3-yl)acetamide is unique due to the position of the trifluoromethyl group on the piperidine ring, which significantly influences its chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H13F3N2O |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
N-[1-(trifluoromethyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)12-7-3-2-4-13(5-7)8(9,10)11/h7H,2-5H2,1H3,(H,12,14) |
InChI Key |
GLNLMEBGEUWSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


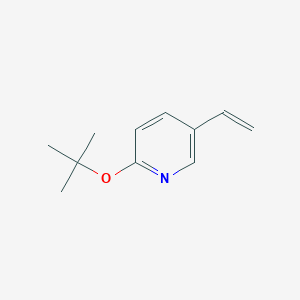
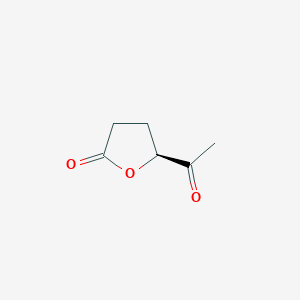
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)



![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
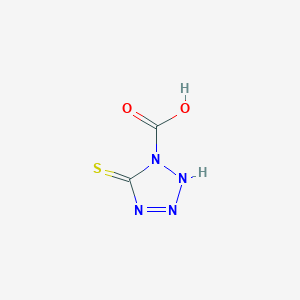
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)

